molecular formula C28H16ClNO7 B10881911 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate

Cat. No.: B10881911
M. Wt: 513.9 g/mol
InChI Key: WDCNFDRBSZHWCS-UHFFFAOYSA-N
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Description

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration: Introduction of a nitro group into the aromatic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Esterification: Formation of an ester bond between the carboxylic acid and alcohol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-thiophenecarboxylate
  • 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3-phenylacrylate

Uniqueness

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H16ClNO7

Molecular Weight

513.9 g/mol

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 9-oxofluorene-3-carboxylate

InChI

InChI=1S/C28H16ClNO7/c29-23-6-3-7-24(30(34)35)27(23)37-18-11-8-16(9-12-18)25(31)15-36-28(33)17-10-13-21-22(14-17)19-4-1-2-5-20(19)26(21)32/h1-14H,15H2

InChI Key

WDCNFDRBSZHWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=C(C=CC=C5Cl)[N+](=O)[O-]

Origin of Product

United States

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